

BI-749327 treatment duration for chronic disease models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

[Get Quote](#)

BI-749327 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing **BI-749327** in pre-clinical chronic disease models.

Frequently Asked Questions (FAQs)

Q1: What is **BI-749327** and what is its primary mechanism of action?

A1: **BI-749327** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] Its mechanism of action involves inhibiting the influx of calcium through TRPC6 channels.[2][4] This inhibition downregulates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in pathological fibrosis and hypertrophy in several chronic diseases.

Q2: In which chronic disease models has **BI-749327** shown efficacy?

A2: **BI-749327** has demonstrated therapeutic potential in rodent models of:

- **Cardiac Disease:** Specifically, in models of pressure overload-induced heart failure, it has been shown to improve heart function, and reduce cardiac fibrosis and hypertrophy.
- **Renal Disease:** In the unilateral ureteral obstruction (UUO) model of renal fibrosis, **BI-749327** has been shown to reduce fibrotic gene expression and interstitial fibrosis.

- Duchenne Muscular Dystrophy (DMD): In a severe mouse model of DMD (mdx/utrn-/-), chronic treatment with **BI-749327** significantly prolonged survival and improved both skeletal and cardiac muscle function.

Q3: What is the recommended solvent and storage for **BI-749327**?

A3: For in vivo studies, **BI-749327** can be formulated for oral gavage or subcutaneous injection. A common vehicle for oral administration is a solution containing DMSO, PEG300, Tween-80, and saline. For subcutaneous injections, a methylcellulose solution has been used. Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year.

Q4: What is the selectivity profile of **BI-749327**?

A4: **BI-749327** is highly selective for TRPC6. Against mouse channels, it is 85-fold more selective for TRPC6 than for TRPC3 and 42-fold more selective than for TRPC7. The IC₅₀ values are approximately 13 nM for mouse TRPC6, 1100 nM for mouse TRPC3, and 550 nM for mouse TRPC7.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in my in vivo model.

- Possible Cause 1: Inadequate Dosing or Bioavailability.
 - Solution: Ensure the dose is appropriate for the model. A dose of 30 mg/kg/day has been shown to be effective in several mouse models. The terminal half-life in mice is between 8.5 and 13.5 hours, supporting once-daily dosing. Verify the formulation and route of administration are consistent with published protocols to ensure adequate plasma exposure. Pharmacokinetic analysis can confirm systemic drug levels.
- Possible Cause 2: Model-Specific Differences.
 - Solution: The pathophysiology of your specific chronic disease model may involve pathways independent of TRPC6. It is crucial to confirm that TRPC6 is expressed and functionally relevant in the tissue and cell types of interest in your model.
- Possible Cause 3: Compound Stability.

- Solution: Ensure the compound has been stored correctly (-20°C or -80°C) and that the formulation is prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Unexpected off-target effects are observed.

- Possible Cause 1: High Dosage.
 - Solution: While **BI-749327** is highly selective, very high concentrations could potentially inhibit other TRP channels like TRPC3 and TRPC7. Consider performing a dose-response study to find the minimal effective dose that avoids these off-target effects.
- Possible Cause 2: Vehicle Effects.
 - Solution: Always include a vehicle-treated control group in your experimental design to distinguish the effects of the vehicle from the effects of **BI-749327**.

Issue 3: Difficulty dissolving **BI-749327** for formulation.

- Possible Cause: Poor solubility in aqueous solutions.
 - Solution: **BI-749327** is soluble in DMSO. For in vivo formulations, a multi-component solvent system is often necessary. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a clear solution.

Data Summary

Table 1: In Vivo Efficacy of **BI-749327** in Chronic Disease Models

Disease Model	Species	Dose	Route of Administration	Treatment Duration	Key Outcomes
Pressure Overload (TAC)	Mouse	30 mg/kg/day	Oral Gavage	4 weeks	Improved left heart function, reduced fibrosis and profibrotic gene expression.
Unilateral Ureteral Obstruction (UUO)	Mouse	Dose-dependent	Oral Gavage	2 weeks	Reduced renal fibrosis and associated gene expression.
Duchenne Muscular Dystrophy (mdx/utrn-/-)	Mouse	30 mg/kg/day	Subcutaneous Injection	From postnatal day 3 until demise	2- to 3-fold prolonged survival, improved muscle function, reduced cardiac and skeletal muscle defects.

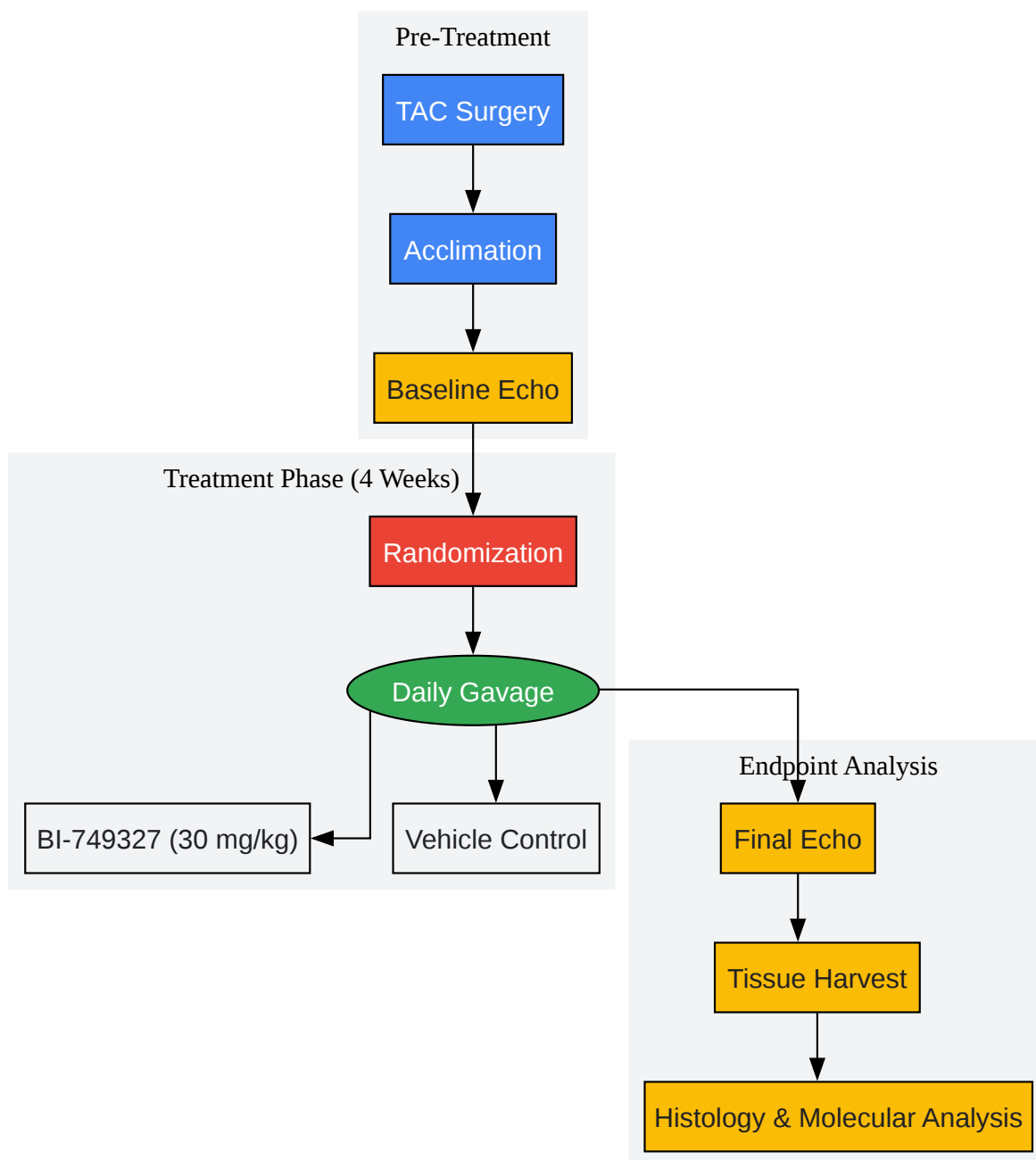
Table 2: In Vitro Potency and Selectivity of **BI-749327**

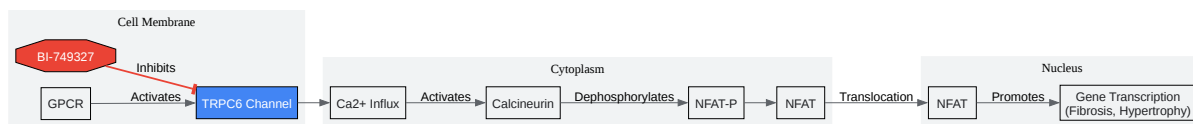
Target	Species	IC50
TRPC6	Mouse	13 nM
TRPC6	Human	19 nM
TRPC6	Guinea Pig	15 nM
TRPC3	Mouse	1,100 nM
TRPC7	Mouse	550 nM

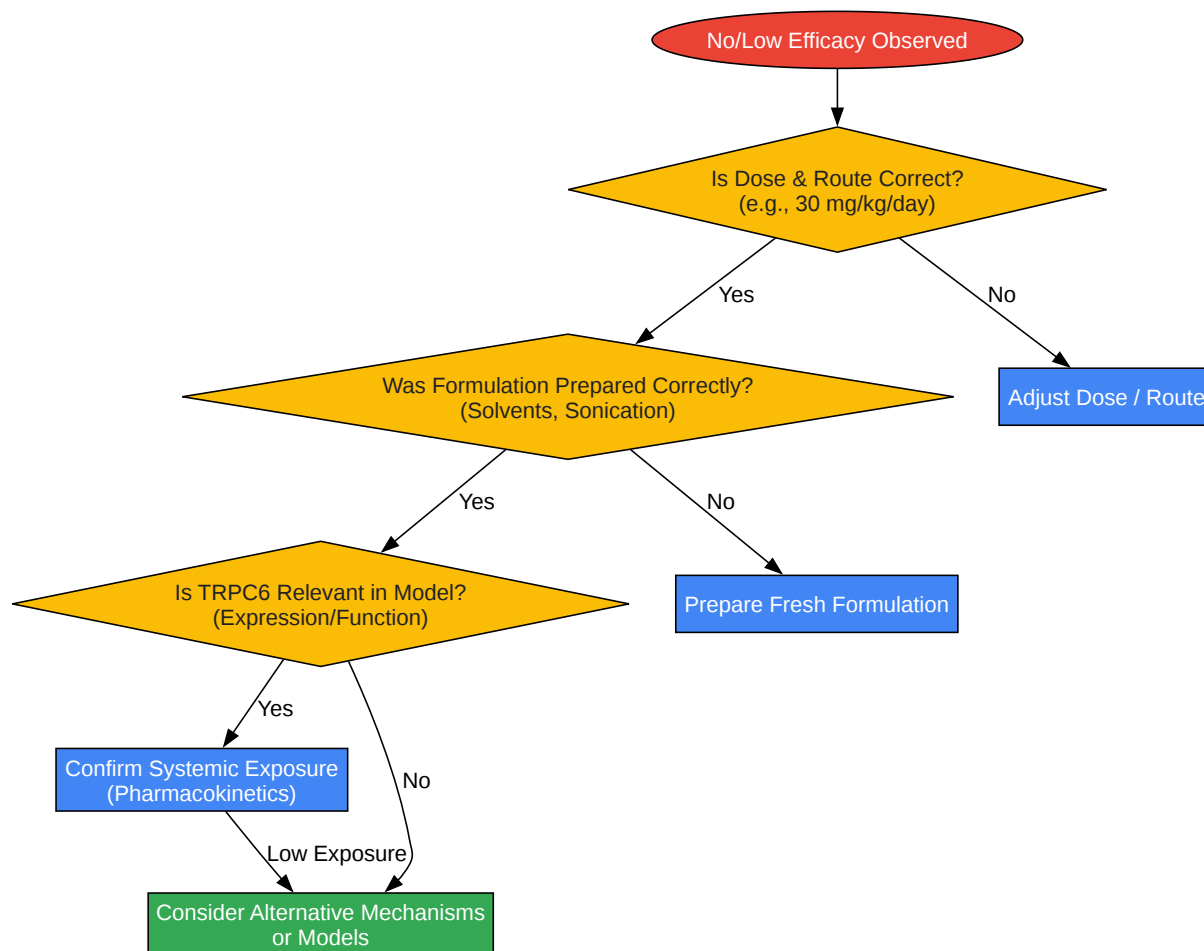
Experimental Protocols & Visualizations

Protocol 1: In Vivo Treatment for Cardiac Fibrosis Model (TAC)

- Animal Model: C57BL/6J mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload.
- Acclimation: Mice are acclimated to oral gavage with the vehicle for one week prior to the start of treatment.
- Treatment Initiation: One week post-TAC surgery, mice are randomized into treatment groups.
- Dosing: Administer **BI-749327** at 30 mg/kg/day or vehicle via oral gavage.
- Duration: Continue daily treatment for 4 weeks.
- Endpoint Analysis: Assess cardiac function via echocardiography and perform histological and molecular analysis for fibrosis and hypertrophic markers on heart tissue.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-749327 treatment duration for chronic disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2540885#bi-749327-treatment-duration-for-chronic-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com